molecular formula C6H10N4O2 B136298 Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 152300-51-1

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B136298
CAS No.: 152300-51-1
M. Wt: 170.17 g/mol
InChI Key: SPNATHYJVYQYCM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C6H10N4O2, and it has a molecular weight of 170.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,2,4-triazole-3-carboxylate
  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-amino-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The unique structure of this compound, featuring an ethyl ester group and an amino group at the 4-position, contributes significantly to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C6H9N5O2. Its chemical structure can be summarized as follows:

Ethyl 4 amino 1 methyl 1H 1 2 3 triazole 5 carboxylate\text{Ethyl 4 amino 1 methyl 1H 1 2 3 triazole 5 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the electron-rich nature of the triazole ring enhances its reactivity towards electrophiles, facilitating interactions with proteins and enzymes involved in critical biological processes.

Antimicrobial Activity

Research has demonstrated that compounds in the triazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. A study reported an IC50 value indicating substantial inhibition of microbial growth .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, a study highlighted its potential against breast cancer cells by demonstrating a dose-dependent decrease in cell viability .

Anti-inflammatory Effects

This compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have evaluated the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with an IC50 < 10 µg/mL.
Study BAnticancer ActivityReported significant apoptosis in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents.
Study CAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in activated macrophages at concentrations as low as 5 µg/mL.

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) analysis indicates that the presence of both the amino group and the methyl substitution on the triazole ring is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against different biological targets .

Properties

IUPAC Name

ethyl 5-amino-3-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5(7)8-9-10(4)2/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNATHYJVYQYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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